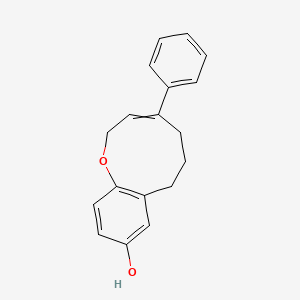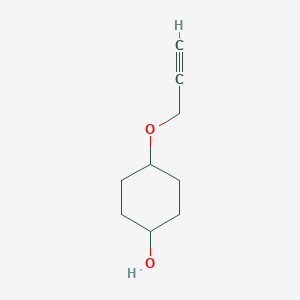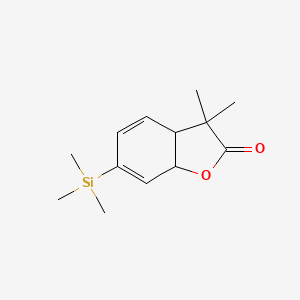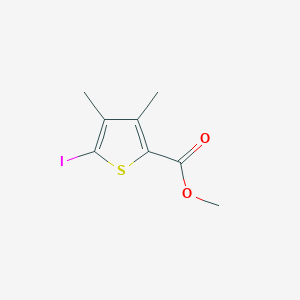![molecular formula C30H29Cl2NS B12640885 N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride CAS No. 31165-80-7](/img/structure/B12640885.png)
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride is a complex organic compound that features a benzo[a]anthracene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride typically involves multiple steps. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the anthracene moiety . This reaction is carried out under specific conditions, including the use of palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used in the study of photophysical and electrochemical properties of anthracene derivatives.
Biology: It may be used in the development of fluorescent dyes and probes for biological imaging.
Wirkmechanismus
The mechanism of action of N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other anthracene derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride is unique due to its specific structure, which combines the benzo[a]anthracene moiety with a chloroethylsulfanyl group. This unique structure imparts distinct photophysical and electrochemical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
31165-80-7 |
|---|---|
Molekularformel |
C30H29Cl2NS |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C30H28ClNS.ClH/c31-16-19-33-18-5-17-32-21-22-10-12-24(13-11-22)30-27-9-4-2-7-25(27)20-29-26-8-3-1-6-23(26)14-15-28(29)30;/h1-4,6-15,20,32H,5,16-19,21H2;1H |
InChI-Schlüssel |
WZEXABDGNMWJHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=C(C=C5)CNCCCSCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)



![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)

![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)

![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)


![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

